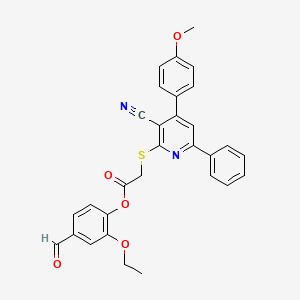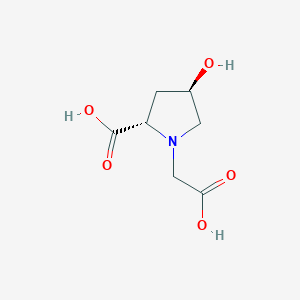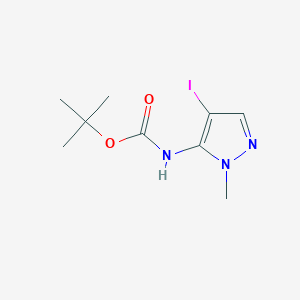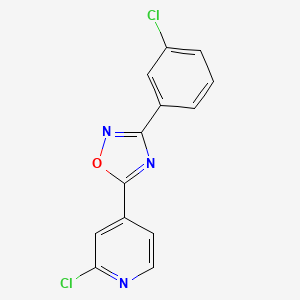
(R)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C13H26N2O2. Es un derivado de la piperidina que ha encontrado aplicaciones en diversos campos de la investigación científica y la industria. Este compuesto es conocido por sus características estructurales únicas, que incluyen un grupo terc-butilo, un grupo dimetil y un grupo metilamino unidos a un anillo de piperidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo típicamente implica la reacción de terc-butil 3,3-dimetil-4-piperidona con metilamina bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del compuesto.
Métodos de Producción Industrial
En un entorno industrial, la producción de (R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo puede implicar el uso de sistemas de microreactores de flujo. Estos sistemas ofrecen un método más eficiente, versátil y sostenible para la síntesis de ésteres de terc-butilo en comparación con los procesos por lotes tradicionales . El uso de microreactores de flujo permite un mejor control de los parámetros de reacción y puede conducir a mayores rendimientos y costos de producción reducidos.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos terc-butilo o metilamino son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el catalizador, se eligen en función de la reacción y el producto deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación del compuesto puede producir N-óxidos, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
(R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se utiliza en el estudio de procesos biológicos y como una herramienta para sondear interacciones moleculares.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a (R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo incluyen:
- Tert-butil 3,3-dimetil-4-piperidona
- Derivados de metilamina de la piperidina
- Otros compuestos basados en piperidina con grupos terc-butilo y dimetil
Unicidad
Lo que distingue a (R)-3,3-Dimetil-4-(metilamino)piperidina-1-carboxilato de terc-butilo de compuestos similares es su combinación específica de grupos funcionales y estereoquímica. La presencia del grupo terc-butilo, el grupo dimetil y el grupo metilamino en una configuración específica le da al compuesto propiedades químicas y biológicas únicas que se pueden explotar en diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (4R)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3/t10-/m1/s1 |
Clave InChI |
HHRCNXRRTIZLRZ-SNVBAGLBSA-N |
SMILES isomérico |
CC1(CN(CC[C@H]1NC)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)



![5-(5-Methylbenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11783205.png)



